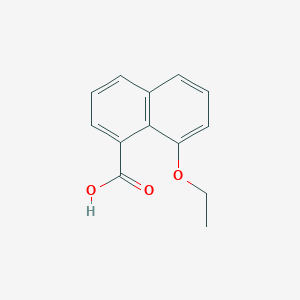

8-Ethoxynaphthalene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Ethoxynaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the naphthalene ring at the 8th position and a carboxylic acid group (-COOH) at the 1st position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxynaphthalene-1-carboxylic acid typically involves the ethoxylation of naphthalene-1-carboxylic acid. This can be achieved through a Friedel-Crafts alkylation reaction, where naphthalene-1-carboxylic acid is treated with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxynaphthalene-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Substitution reactions can be carried out using nucleophiles such as halides or alkyl groups in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of naphthalene-1,8-dicarboxylic acid.

Reduction: Reduction reactions can produce 8-ethoxynaphthalene-1-methanol.

Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.

Scientific Research Applications

8-Ethoxynaphthalene-1-carboxylic acid has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-Ethoxynaphthalene-1-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Naphthalene-1-carboxylic acid

1-ethoxynaphthalene-8-carboxylic acid

1,8-naphthalic anhydride

1,8-dihydroxynaphthalene

Biological Activity

8-Ethoxynaphthalene-1-carboxylic acid (C12H12O3) is an aromatic compound that has garnered interest for its potential biological activities. This compound features a naphthalene ring substituted with an ethoxy group and a carboxylic acid functional group, contributing to its reactivity and biological profile. Research into its biological activity encompasses various aspects, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of twelve carbon atoms, twelve hydrogen atoms, and three oxygen atoms. The ethoxy group enhances its solubility in organic solvents, while the carboxylic acid group may facilitate interactions with biological targets.

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluated its effects on HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines using the MTT assay. The results demonstrated a concentration-dependent decrease in cell viability:

| Cell Line | IC50 (µg/mL) | Cell Viability (%) at 100 µg/mL |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

These findings suggest that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, indicating a potential therapeutic window for anticancer applications .

The cytotoxic mechanism of this compound appears to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptosis were observed in treated cells, including cell shrinkage and nuclear condensation . The compound may interfere with critical cellular functions such as the cell cycle and apoptosis pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity. Preliminary studies suggest that it possesses moderate antifungal properties against pathogenic fungi such as Aspergillus species. The compound's effectiveness as an insect growth regulator has also been explored, indicating potential applications in agricultural pest management .

Case Studies

Several case studies have highlighted the biological activity of naphthalene derivatives similar to this compound:

- Cytotoxicity in Cancer Treatment : A study demonstrated that derivatives of naphthalene exhibited selective cytotoxicity towards various cancer cell lines, reinforcing the potential of naphthalene-based compounds in cancer therapy .

- Antifungal Applications : Another research effort identified several naphthalene derivatives with promising antifungal activity against Fusarium and Rhizoctonia species, suggesting that structural modifications can enhance bioactivity .

Properties

CAS No. |

54245-15-7 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

8-ethoxynaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C13H12O3/c1-2-16-11-8-4-6-9-5-3-7-10(12(9)11)13(14)15/h3-8H,2H2,1H3,(H,14,15) |

InChI Key |

DXJSXIVXVHLZJA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1C(=CC=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.